4-chloro-2-(1H-tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzamide
Description
Properties
Molecular Formula |
C11H7ClN6OS |
|---|---|
Molecular Weight |
306.73 g/mol |
IUPAC Name |
4-chloro-2-(tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C11H7ClN6OS/c12-7-1-2-8(9(5-7)18-6-14-16-17-18)10(19)15-11-13-3-4-20-11/h1-6H,(H,13,15,19) |
InChI Key |
IVOZZMQPFCFGSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N2C=NN=N2)C(=O)NC3=NC=CS3 |
Origin of Product |
United States |
Biological Activity
4-Chloro-2-(1H-tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a unique combination of a tetrazole ring and a thiazole moiety, which are known for their diverse biological activities. The molecular formula is with a molecular weight of approximately 292.69 g/mol. The structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 292.69 g/mol |
| IUPAC Name | This compound |
| InChI Key | QZCWXZQJGOALDE-UHFFFAOYSA-N |
Antimicrobial Activity
Studies have indicated that compounds containing thiazole and tetrazole moieties exhibit significant antimicrobial properties. For instance, a derivative of this compound was tested against various bacterial strains, showing minimum inhibitory concentrations (MIC) ranging from 1.95 to 3.91 µg/mL against Micrococcus luteus and Bacillus spp. . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It has demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound's IC50 values were reported to be below 10 µM, indicating potent activity . The presence of the thiazole ring enhances its binding affinity to DNA, leading to apoptosis in cancer cells.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The tetrazole moiety may facilitate hydrogen bonding with proteins or nucleic acids, while the thiazole component can enhance lipophilicity, aiding in cellular uptake . Such interactions can modulate various signaling pathways involved in cell proliferation and apoptosis.
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of thiazole derivatives revealed that compounds similar to this compound exhibited significant antibacterial activity against Gram-positive bacteria. The study noted that modifications in the substituents on the thiazole ring could further enhance activity .
Study 2: Anticancer Properties
In vitro studies on human cancer cell lines demonstrated that the compound induced apoptosis through the activation of caspase pathways. Flow cytometry analysis showed an increase in sub-G1 population, indicating cell death . Additionally, molecular docking studies suggested favorable interactions between the compound and Bcl-2 protein, which is crucial for regulating apoptosis.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 4-chloro-2-(1H-tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzamide typically involves a multi-step process where 2-amino thiazole derivatives are reacted with chlorinated benzamides and azide compounds. The reaction conditions often include the use of solvents such as DMSO and catalysts like tributylmethylammonium chloride to enhance yields and purity .
Key Characterization Techniques
- Nuclear Magnetic Resonance (NMR) : Used to determine the structure and purity of synthesized compounds.
- Mass Spectrometry (MS) : Helps in confirming molecular weights.
- Infrared Spectroscopy (IR) : Utilized to identify functional groups present in the compound.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. The tetrazole moiety is particularly noted for enhancing antimicrobial activity due to its ability to interact with biological targets .
Table 1: Antibacterial Efficacy of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.5 µg/mL |
| Compound B | Escherichia coli | 0.8 µg/mL |
| 4-Chloro... | Staphylococcus epidermidis | 0.09 µg/mL |
Antifungal Activity
The compound has also shown promising antifungal activity. Studies have demonstrated its effectiveness against fungal strains, suggesting potential therapeutic applications in treating fungal infections. The mechanism often involves disrupting fungal cell wall synthesis or function .
Anticancer Properties
Recent investigations into the anticancer potential of this compound have revealed its ability to inhibit cancer cell proliferation. Notably, it has been tested against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), showing significant cytotoxic effects at low concentrations.
Table 2: Anticancer Activity Against Human Cell Lines
| Cell Line | IC50 Value (µM) | Selectivity Index |
|---|---|---|
| MCF-7 | 18.4 | 9.2 |
| HepG2 | 23.3 | >1000 |
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. The presence of both the tetrazole and thiazole rings is essential for its efficacy against microbial and cancerous cells. Modifications in substituents can significantly alter its pharmacological profile .
Comparison with Similar Compounds
Substituent Variations in Benzamide-Thiazole Derivatives
Several compounds share the N-(1,3-thiazol-2-yl)benzamide scaffold but differ in substituents, leading to distinct physicochemical and biological properties:
Key Observations :
- Chloro vs.
- Tetrazole vs. Sulfonamide : The tetrazole in the target compound offers a distinct hydrogen-bonding profile compared to sulfonamide derivatives (e.g., AB4 ), which may alter target selectivity.
- Thiazole Modifications : Filapixant’s 5-methyl-thiazole and trifluoromethylpyrimidine substituents confer specificity for purinergic receptors, unlike the target compound’s simpler thiazole .
Crystallographic and Spectroscopic Insights
- Intermolecular Interactions : The target compound’s tetrazole may form hydrogen bonds similar to those observed in N-(5-chloro-thiazol-2-yl)-2,4-difluorobenzamide (e.g., N–H⋯N and C–H⋯F interactions ), stabilizing crystal packing and influencing solubility.
- Spectroscopic Confirmation : IR and NMR data from related compounds (e.g., ) validate the utility of these techniques for confirming the structure of benzamide-thiazole derivatives, including the target compound.
Preparation Methods
Formation of the Tetrazole Ring
The tetrazole moiety can be synthesized through cycloaddition reactions involving sodium azide and an appropriate organic nitrile. This reaction is often catalyzed by zinc salts or other transition metal catalysts. The general reaction can be outlined as follows:
$$
\text{R-CN} + \text{NaN}_3 \xrightarrow{\text{Zn}} \text{R-C(=N-N=N)} \text{(Tetrazole)}
$$
The introduction of the chloro group at the 4-position of the benzamide can be achieved through electrophilic aromatic substitution. Chlorination agents such as thionyl chloride or phosphorus pentachloride are commonly used. The reaction proceeds as follows:
$$
\text{C}6\text{H}5\text{NHCO} - \text{R} + \text{Cl}2 \xrightarrow{\text{Catalyst}} \text{C}6\text{H}_4(\text{Cl})\text{NHCO} - \text{R}
$$
Condensation with Thiazole Derivative
The final step involves the condensation of the chlorinated benzamide with a thiazole derivative. This reaction is typically facilitated by heating in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), leading to the formation of the desired product:
$$
\text{C}6\text{H}4(\text{Cl})\text{NHCO} - \text{R} + \text{Thiazole} \xrightarrow{\Delta} \text{4-chloro-2-(1H-tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzamide}
$$
To optimize yield and purity during each step of synthesis, careful control of reaction conditions is essential, including temperature, pressure, and reaction time.
Temperature Control
Maintaining appropriate temperatures is crucial for maximizing yields while minimizing side reactions.
Solvent Selection
The choice of solvent can greatly impact the solubility of reactants and intermediates, influencing the overall efficiency of the synthesis.
Purification Techniques
Post-synthesis purification methods such as recrystallization or chromatography are vital for isolating high-purity compounds.
Research into compounds similar to this compound indicates significant biological activities, including antimicrobial and anticancer properties. The presence of multiple heterocycles enhances interaction with biological targets.
Biological Activity
Studies have demonstrated that modifications to the structure can lead to varying degrees of efficacy against specific diseases, particularly in neurological disorders.
A comparison table illustrating structural features and biological activities among related compounds provides insight into their uniqueness:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-chloro-N-(3-chlorophenyl)-2-(1H-tetrazol-1-yl)benzamide | Chloro-substituted benzamide with tetrazole | Anticancer |
| 5-(tetrazol-1-yl)-N-(thiazol-2-yl)benzamide | Lacks chlorine; retains tetrazole | Reduced efficacy |
| N-[2-chloro-5-(tetrazol)]phenyl derivatives | Variations in side groups | Enhanced pharmacological profiles |
The preparation methods for this compound involve intricate synthetic pathways that require precise control over various parameters to achieve optimal results. Ongoing research into this compound's biological activities continues to unveil its potential applications in therapeutic contexts, underscoring its significance in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
